molecular formula C11H12N2O5 B2756872 4-[(4-nitrophenyl)carbamoyl]butanoic Acid CAS No. 5502-64-7

4-[(4-nitrophenyl)carbamoyl]butanoic Acid

Cat. No. B2756872
CAS RN: 5502-64-7
M. Wt: 252.226
InChI Key: LFUGLIZRNPFEON-UHFFFAOYSA-N
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Description

“4-[(4-nitrophenyl)carbamoyl]butanoic Acid” is a chemical compound with the IUPAC name 5-(3-nitroanilino)-5-oxopentanoic acid . It has a molecular weight of 252.23 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It adopts an extended configuration with the terminal carboxylic acid and phenyl residues twisted out of the plane through the bridging atoms . The molecule forms an eight-membered homosynthon as a result of hydroxy-O—H⋯O (carbonyl) hydrogen bonding .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 252.23 .

Scientific Research Applications

Synthesis and Chemical Properties

4-[(4-nitrophenyl)carbamoyl]butanoic acid serves as a key intermediate in the synthesis of new compounds with potential applications in drug development and materials science. For instance, it has been utilized in the synthesis of new thymidylate synthase inhibitors, highlighting its role in the development of novel therapeutic agents (Yuan Guo-qing, 2013). Furthermore, the compound has been involved in studies exploring the magnetism of conjugated organic nitroxides, providing insights into the structural scaffolding and exchange pathways that underpin their antiferromagnetic behavior (L. M. Field & P. M. Lahti, 2003).

Environmental and Biotransformation Studies

Research on the aerobic biotransformation of alkyl branched aromatic alkanoic naphthenic acids by a new isolate of Mycobacterium has revealed that compounds similar to this compound can undergo degradation via specific pathways, indicating potential environmental applications in the bioremediation of persistent organic pollutants (Richard J. Johnson et al., 2012).

Material Science and Engineering

The hetero-Cope rearrangement of related nitroxide compounds has been explored for the synthesis of highly water-soluble stable free radicals, with implications for the development of materials with specific magnetic properties (L. Marx & A. Rassat, 2002). Additionally, studies on the synthesis of tetrahydronaphthalene lignan esters through intramolecular cyclization have broadened our understanding of the chemical versatility of nitrophenylcarbamoyl derivatives, suggesting their utility in synthesizing complex organic frameworks with potential pharmaceutical applications (Orlando Pinto et al., 2011).

Pharmacology and Drug Development

In pharmacology, the metabolism of tobacco-specific nitrosamines has been studied to understand the activation and inhibition mechanisms of carcinogens, with derivatives of this compound serving as model compounds for these investigations (T. Smith et al., 1996). This research is crucial for developing strategies to mitigate the carcinogenic effects of tobacco consumption.

Safety and Hazards

The safety information available indicates that “4-[(4-nitrophenyl)carbamoyl]butanoic Acid” may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

5-(4-nitroanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-10(2-1-3-11(15)16)12-8-4-6-9(7-5-8)13(17)18/h4-7H,1-3H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUGLIZRNPFEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5502-64-7
Record name 4'-NITROGLUTARANILIC ACID
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